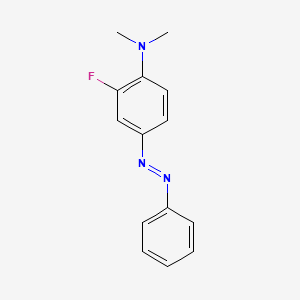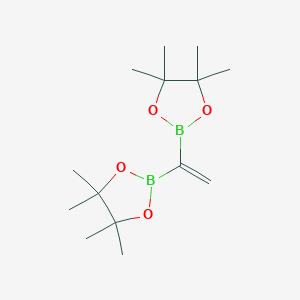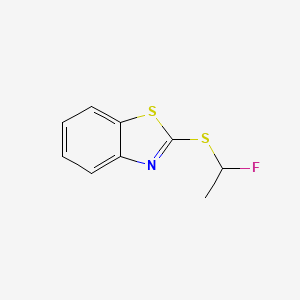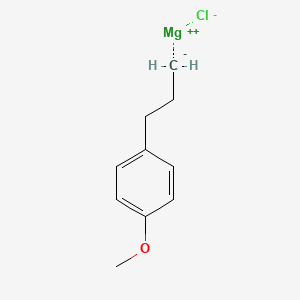
3-(4-Methoxyphenyl)propylmagnesium chloride, 0.5M 2-MeTHF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)propylmagnesium chloride, 0.5M 2-MeTHF: is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. The compound is typically dissolved in 2-methyltetrahydrofuran (2-MeTHF), a solvent that is often preferred for its lower toxicity and better environmental profile compared to traditional solvents like diethyl ether.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Methoxyphenyl)propylmagnesium chloride involves the reaction of 3-(4-methoxyphenyl)propyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of 2-methyltetrahydrofuran as a solvent is advantageous due to its lower volatility and higher boiling point, which makes it easier to handle in large-scale operations.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)propylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones, and the reaction is carried out at low temperatures to control the reactivity.
Substitution Reactions: Often involves alkyl halides and is conducted under anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Coupling Reactions: Uses palladium catalysts and bases like potassium carbonate under inert atmosphere conditions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
New Alkyl Chains: From substitution reactions with alkyl halides.
Biaryl Compounds: From coupling reactions with aryl halides.
科学研究应用
3-(4-Methoxyphenyl)propylmagnesium chloride is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Some of its applications include:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biological Research: Used to modify biomolecules for studying biological pathways and mechanisms.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)propylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the magnesium coordinates with the oxygen of the carbonyl group, facilitating the nucleophilic attack.
相似化合物的比较
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes but with different reactivity due to the absence of the methoxy group.
3-Phenylpropylmagnesium Chloride: Similar structure but lacks the methoxy group, leading to different reactivity and selectivity.
4-Methoxyphenylmagnesium Bromide: Contains the methoxy group but differs in the position of the magnesium atom.
Uniqueness
3-(4-Methoxyphenyl)propylmagnesium chloride is unique due to the presence of both the methoxy group and the propyl chain. The methoxy group can influence the electronic properties of the compound, making it more selective in certain reactions. The propyl chain provides additional flexibility in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
magnesium;1-methoxy-4-propylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O.ClH.Mg/c1-3-4-9-5-7-10(11-2)8-6-9;;/h5-8H,1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUFIPXRCHQJQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
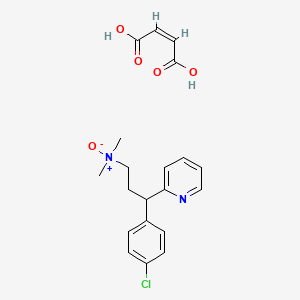
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
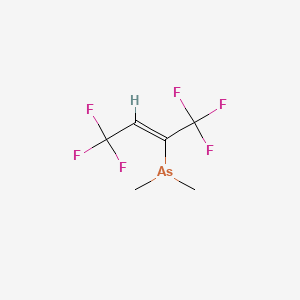
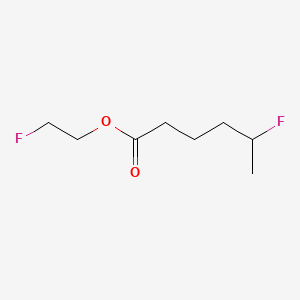
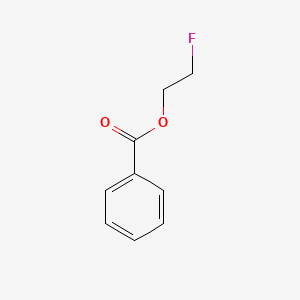
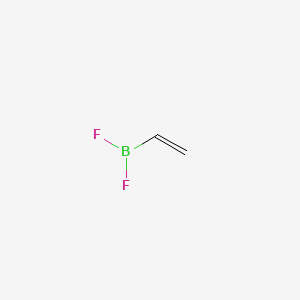
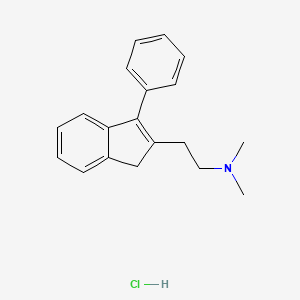
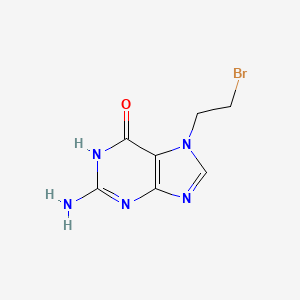
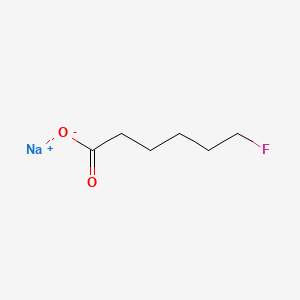
![N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide](/img/structure/B15289982.png)
